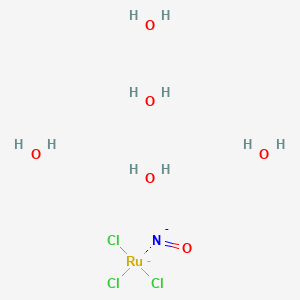
Ruthenium(II) Nitrosyl Chloride pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(II) Nitrosyl Chloride Pentahydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with five molecules of water of crystallization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(II) Nitrosyl Chloride Pentahydrate can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+NaNO2+HCl→[Ru(NO)Cl3]⋅5H2O
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing residues from other processes. These residues are treated with nitric acid and hydrochloric acid to extract ruthenium, which is then converted to the desired nitrosyl chloride complex through controlled reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(II) Nitrosyl Chloride Pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride ions can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Ruthenium(II) Nitrosyl Chloride Pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes are being explored as potential anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Ruthenium(II) Nitrosyl Chloride Pentahydrate exerts its effects often involves the release of nitric oxide (NO). NO is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. In biological systems, NO can induce vasodilation by activating guanylate cyclase, leading to increased levels of cyclic GMP. In cancer cells, NO can cause DNA damage and trigger apoptosis.
Comparaison Avec Des Composés Similaires
Ruthenium(III) Nitrosyl Chloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II) Nitrosyl Bromide: Similar coordination environment but with bromide ions instead of chloride.
Ruthenium(II) Nitrosyl Sulfate: Contains sulfate ions instead of chloride.
Uniqueness: Ruthenium(II) Nitrosyl Chloride Pentahydrate is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. Its ability to release NO under certain conditions makes it particularly valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
Cl3H10NO6Ru-2 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
nitroxyl anion;trichlororuthenium(1-);pentahydrate |
InChI |
InChI=1S/3ClH.NO.5H2O.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H2;/q;;;-1;;;;;;+2/p-3 |
Clé InChI |
OYSWPGHTPXOOHB-UHFFFAOYSA-K |
SMILES canonique |
[N-]=O.O.O.O.O.O.Cl[Ru-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


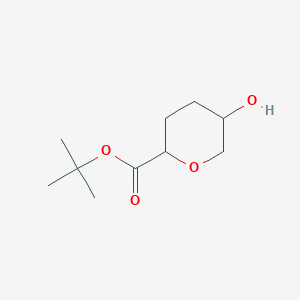
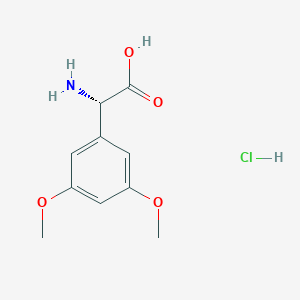
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
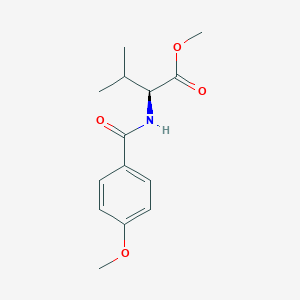
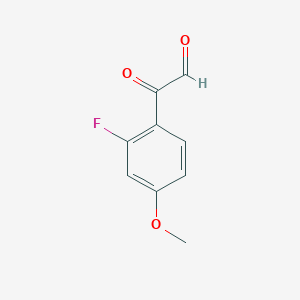
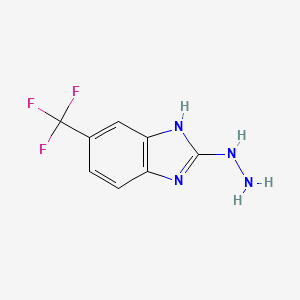
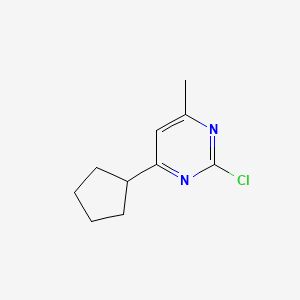
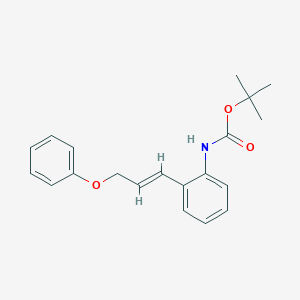
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
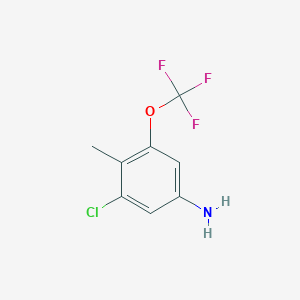
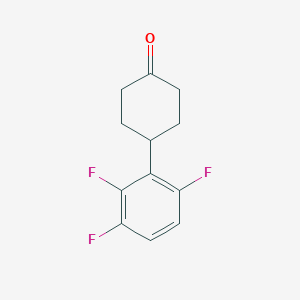
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)

![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
